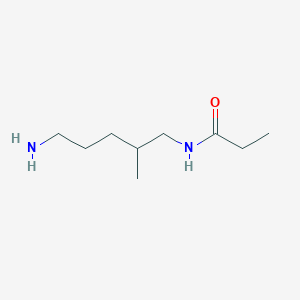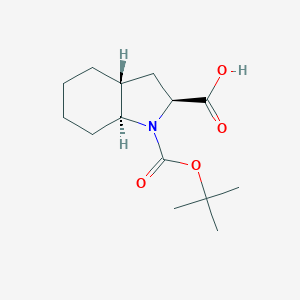
Boc-oic-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-oic-OH, also known as tert-butyloxycarbonyl-L-ornithine hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of the amino acid ornithine and is commonly used as a building block for peptide synthesis. In
Applications De Recherche Scientifique
Boc-oic-OH is widely used in scientific research as a building block for peptide synthesis. Peptides are important biomolecules that play a crucial role in various biological processes such as signaling, enzymatic activity, and immune response. Boc-oic-OH is used to protect the amino group of ornithine during peptide synthesis, which allows for the selective addition of other amino acids to the peptide chain.
Mécanisme D'action
Boc-oic-OH acts as a protecting group for the amino group of ornithine. During peptide synthesis, the amino group of ornithine can react with other reagents and interfere with the desired reaction. Boc-oic-OH protects the amino group by forming a stable carbamate linkage, which prevents unwanted reactions from occurring.
Effets Biochimiques Et Physiologiques
Boc-oic-OH has no known biochemical or physiological effects on its own. Its role is limited to peptide synthesis, where it acts as a protecting group for the amino group of ornithine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Boc-oic-OH in peptide synthesis has several advantages. It allows for the selective addition of other amino acids to the peptide chain, which can improve the yield and purity of the final product. It is also relatively easy to remove the Boc protecting group using mild acid conditions.
However, there are also limitations to the use of Boc-oic-OH. It can be expensive and time-consuming to synthesize, which can limit its availability for some research projects. Additionally, the removal of the Boc protecting group can be difficult in some cases, which can lead to low yields or impurities in the final product.
Orientations Futures
There are several future directions for research involving Boc-oic-OH. One area of interest is the development of new protecting groups that can provide better selectivity and efficiency in peptide synthesis. Additionally, there is potential for the use of Boc-oic-OH in the synthesis of new peptides with unique biological properties. Finally, there is an opportunity to explore the use of Boc-oic-OH in the development of new drugs and therapeutic agents.
Conclusion:
Boc-oic-OH is a valuable tool in scientific research, particularly in the field of peptide synthesis. Its ability to protect the amino group of ornithine allows for the selective addition of other amino acids to the peptide chain, which can improve the yield and purity of the final product. While there are limitations to its use, such as cost and difficulty in removing the protecting group, there are also many opportunities for future research involving Boc-oic-OH.
Méthodes De Synthèse
Boc-oic-OH can be synthesized through the reaction of tert-butyl chloroformate with L-ornithine hydrochloride. The reaction takes place in the presence of a base such as triethylamine or sodium bicarbonate. The resulting product is then purified through recrystallization or column chromatography.
Propriétés
Numéro CAS |
811420-46-9 |
|---|---|
Nom du produit |
Boc-oic-OH |
Formule moléculaire |
C14H23NO4 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
(2S,3aR,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m1/s1 |
Clé InChI |
POJYGQHOQQDGQZ-VWYCJHECSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O |
SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
Pictogrammes |
Flammable; Irritant |
Synonymes |
(2S*,3aR*,7aS*)-Octahydroindole-1,2-dicarboxylic Acid 1-(1,1-Dimethylethyl) Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)


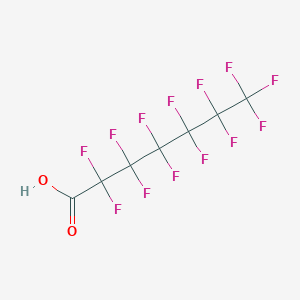

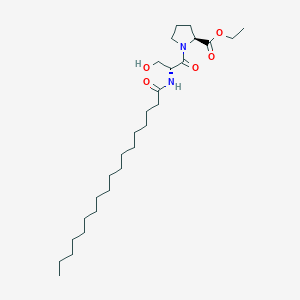
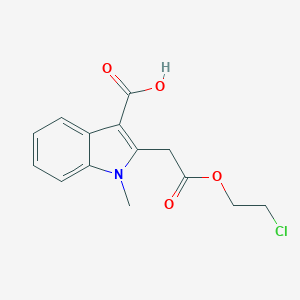
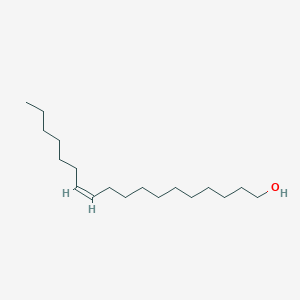
![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)

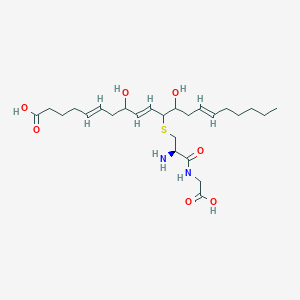
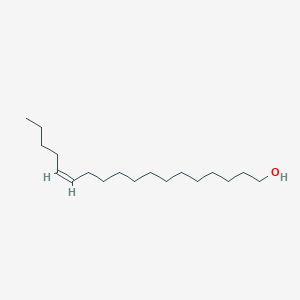
![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
